molecular formula C4H8N4O2 B12722790 Pyruvic acid guanylhydrazone CAS No. 6237-78-1

Pyruvic acid guanylhydrazone

Cat. No.: B12722790
CAS No.: 6237-78-1
M. Wt: 144.13 g/mol
InChI Key: QSTGHXDDNOESSK-FARCUNLSSA-N
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Description

Genesis and Significance of Pyruvic Acid Guanylhydrazone within the Guanylhydrazone Class

The genesis of this compound is a straightforward chemical synthesis. It is generally prepared through the condensation reaction of pyruvic acid with aminoguanidine (B1677879). capes.gov.brescholarship.org In this reaction, the ketone functional group of pyruvic acid reacts with the primary amine of aminoguanidine to form a C=N double bond characteristic of a hydrazone, while the guanidinium (B1211019) group provides a distinct cationic feature.

Guanylhydrazones are a class of compounds characterized by the presence of a guanylhydrazone moiety and have been the subject of considerable research due to their wide spectrum of biological activities. researchgate.netresearchgate.net This class has yielded compounds with demonstrated anticancer, antiviral, antibacterial, and antiprotozoal properties. escholarship.orgresearchgate.netpnas.org A prominent and extensively studied member of this class is methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), a compound known for its potent inhibitory effects on S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in polyamine biosynthesis. capes.gov.brnih.gov

The significance of this compound has been evaluated in direct comparison to compounds like MGBG. In one pivotal study, the guanylhydrazone derivative of pyruvic acid was synthesized and tested for its ability to inhibit SAMDC from rat liver. The research revealed that, unlike MGBG, this compound exhibited no significant inhibitory activity against the enzyme. nih.gov This finding is itself significant, as it underscores the strict structural requirements for potent enzyme inhibition within this class of molecules. The study concluded that even seemingly minor structural modifications away from the template of highly active compounds like MGBG can lead to a dramatic loss of biological activity. nih.gov

While many guanylhydrazone derivatives have been explored for their therapeutic potential, the primary interest in this compound in contemporary research often lies in its role as a structural analog for comparative studies, helping to delineate the precise chemical features necessary for the biological actions of other, more complex guanylhydrazones.

Historical Context of Related Polyamines and Analogs in Biological Studies

The study of compounds like this compound is deeply rooted in the broader history of research into polyamines and their analogs. Polyamines, such as spermine (B22157) and spermidine (B129725), are ubiquitous polycations essential for cell growth, proliferation, and differentiation. wikipedia.orgdigitellinc.com Because of their critical role in these processes, the polyamine metabolic pathway became an attractive target for the development of antiproliferative agents, particularly for cancer therapy. grantome.com

Early research in the mid-20th century established a clear link between elevated polyamine levels and rapid cell proliferation, as is characteristic of cancer cells. grantome.com This led to a concerted effort to design molecules that could interfere with polyamine metabolism. The initial focus was on developing inhibitors of key biosynthetic enzymes. One of the first major breakthroughs was the synthesis of α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), the first rate-limiting enzyme in the pathway. nih.gov

Subsequently, attention turned to the second key enzyme, S-adenosylmethionine decarboxylase (SAMDC). This led to the investigation of methylglyoxal bis(guanylhydrazone) (MGBG) as a potent, competitive inhibitor of SAMDC. capes.gov.brescholarship.org MGBG entered clinical trials and demonstrated antileukemic activity, but its utility was hampered by toxicity, partly due to its effects on mitochondrial function. nih.govnih.govresearchgate.net

The experience with MGBG spurred the development of subsequent generations of polyamine analogs. grantome.com Researchers synthesized a vast array of related structures, including other bis(guanylhydrazones) and various symmetrically and asymmetrically substituted polyamine derivatives. nih.gov The goal was to create compounds that could be selectively taken up by cancer cells via the polyamine transport system, disrupt polyamine homeostasis, but avoid the toxicity associated with earlier compounds. nih.gov These analogs were designed not just as enzyme inhibitors, but as molecules that could mimic natural polyamines to interfere with their functions, such as DNA stabilization and RNA processing. researchgate.net It is within this historical pursuit of modulating polyamine function for therapeutic benefit that the synthesis and evaluation of simpler analogs like this compound find their scientific context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6237-78-1

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

IUPAC Name

(2E)-2-(diaminomethylidenehydrazinylidene)propanoic acid

InChI

InChI=1S/C4H8N4O2/c1-2(3(9)10)7-8-4(5)6/h1H3,(H,9,10)(H4,5,6,8)/b7-2+

InChI Key

QSTGHXDDNOESSK-FARCUNLSSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C(=O)O

Canonical SMILES

CC(=NN=C(N)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Pyruvic Acid Guanylhydrazone

Established Synthetic Pathways for Pyruvic Acid Guanylhydrazone Production

The production of this compound relies on fundamental reactions in organic chemistry, utilizing readily available precursors.

The most common and established method for synthesizing guanylhydrazone compounds is the condensation reaction between an aldehyde or a ketone and aminoguanidine (B1677879). tandfonline.comiiarjournals.org This reaction is typically carried out in a suitable solvent, most commonly ethanol (B145695). tandfonline.comiiarjournals.org The aminoguanidine is often used in the form of its hydrochloride or bicarbonate salt. iiarjournals.org

The general procedure involves dissolving the carbonyl-containing starting material in ethanol, followed by the addition of an equivalent amount of aminoguanidine hydrochloride. iiarjournals.org The reaction mixture is then heated under reflux for a period ranging from a few hours to several hours, depending on the specific reactivity of the substrates. tandfonline.comiiarjournals.org The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). iiarjournals.org Upon completion, the desired guanylhydrazone product often precipitates from the solution and can be collected by filtration, with yields reported to be in the range of 70-95%. iiarjournals.org In cases where the product does not precipitate directly, the addition of another solvent, such as ethyl ether, can induce crystallization. iiarjournals.org

Table 1: Typical Reaction Conditions for Guanylhydrazone Synthesis

ParameterCondition/ReagentSource
Guanidine (B92328) SourceAminoguanidine Hydrochloride or Bicarbonate iiarjournals.org
Solvent95% Ethanol tandfonline.com
TemperatureReflux tandfonline.comiiarjournals.org
Reaction Time2 - 10 hours tandfonline.comiiarjournals.org
Yield40% - 95% tandfonline.comiiarjournals.org

The synthesis of this compound specifically applies the general condensation reaction to pyruvic acid or its derivatives. nih.gov In this case, the ketone functional group of the pyruvic acid molecule (CH₃COCOOH) serves as the electrophilic site for the nucleophilic attack by the terminal nitrogen atom of aminoguanidine.

Research has documented the synthesis of guanylhydrazone derivatives from pyruvic acid, as well as from its corresponding esters (ethyl pyruvate) and amides (pyruvic acid amide and pyruvyl glycineamide). nih.gov The use of these derivatives highlights the versatility of the reaction, which tolerates different functional groups at the carboxylic acid position.

The pyruvic acid precursor itself can be prepared through various laboratory methods. A common route involves the dehydration of tartaric acid by heating it with potassium hydrogen sulfate. orgsyn.orgwikipedia.org Other methods include the hydrolysis of acetyl cyanide, which is formed from the reaction of acetyl chloride and potassium cyanide. wikipedia.org

Advanced Synthetic Approaches for Analogues

To improve efficiency and explore a wider chemical space, more advanced synthetic methods have been applied to the production of guanylhydrazone analogues. These approaches include the use of microwave irradiation to accelerate reaction times and the development of multi-component reactions to build more complex molecular architectures.

One significant advancement is the use of microwave-assisted synthesis. mdpi.com For the preparation of certain guanylhydrazone analogues, reacting the precursor ketone with aminoguanidine hydrochloride in ethanol under microwave irradiation (e.g., at 100°C) has been shown to drive the reaction to completion in as little as five minutes, achieving quantitative yields. mdpi.com This is a substantial improvement over conventional heating methods that require several hours. tandfonline.comiiarjournals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Guanylhydrazones

MethodTypical Reaction TimeReported YieldSource
Conventional Heating (Reflux)2 - 10 hours40% - 95% tandfonline.comiiarjournals.org
Microwave Irradiation5 minutes~100% (Quantitative) mdpi.com

Furthermore, advanced synthetic strategies are employed to create structurally diverse analogues. For instance, one-pot, three-component reactions have been utilized to synthesize complex derivatives, such as dihydro-pyrrol-2-ones, by reacting an amine (like p-aminosulfonamide), an aldehyde, and pyruvic acid in the presence of a catalyst. nih.gov This approach allows for the efficient construction of novel heterocyclic systems based on the pyruvic acid scaffold. The synthesis of analogues with bulky or lipophilic groups, such as those incorporating tetrahydropyran (B127337) or adamantane (B196018) rings, has also been explored to investigate how these structural modifications influence the compound's properties. mdpi.comresearchgate.net

Biochemical and Cellular Interactions of Pyruvic Acid Guanylhydrazone

Enzyme System Modulation by Guanylhydrazone Structures

The guanylhydrazone moiety is a key structural feature that confers the ability to interact with and modulate the activity of various enzyme systems. This is prominently exemplified by the well-studied inhibition of S-adenosyl-L-methionine decarboxylase (SAMDC) and extends to other enzymatic targets.

S-Adenosyl-L-Methionine Decarboxylase (SAMDC) Binding Specificity and Inhibition Studies

S-Adenosyl-L-methionine decarboxylase (SAMDC) is a crucial enzyme in the biosynthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell growth and proliferation. The activity of SAMDC is potently inhibited by various guanylhydrazone-containing compounds, most notably methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), a close structural analog of pyruvic acid guanylhydrazone.

Research has demonstrated that MGBG and its congeners are powerful inhibitors of eukaryotic putrescine-activated SAMDC. nih.govnih.gov The inhibition of purified rat ventral prostate SAMDC by MGBG is competitive with respect to the S-adenosylmethionine substrate. wikipedia.orgwikipedia.org This inhibitory action is significantly enhanced in the presence of the activator putrescine. wikipedia.orgwikipedia.org The structural similarity of this compound to these potent inhibitors suggests a comparable mechanism of action.

Studies on various analogs of MGBG have provided insights into the structure-activity relationships governing SAMDC inhibition. For instance, ethylglyoxal bis(guanylhydrazone) has been identified as a particularly potent inhibitor of both yeast and mouse liver SAMDC. nih.govnih.gov Conformationally constrained analogs of MGBG have been synthesized and shown to be up to 100 times more potent as inhibitors of rat liver SAMDC than MGBG itself. researchgate.netwikipedia.org These findings underscore the specificity of the interaction between the guanylhydrazone structure and the active site of SAMDC. The enzyme's requirement for a covalently bound pyruvate (B1213749) prosthetic group for its catalytic activity further highlights the potential for intricate interactions with pyruvate-derived compounds like this compound. nih.gov

Table 1: Inhibition of S-Adenosyl-L-Methionine Decarboxylase by Various Guanylhydrazone Analogs

Compound Enzyme Source Inhibitory Potency Reference
Methylglyoxal bis(guanylhydrazone) (MGBG) Eukaryotic putrescine-activated SAMDC Strong inhibitor nih.govnih.gov
Ethylglyoxal bis(guanylhydrazone) Yeast and mouse liver SAMDC Most powerful inhibitor in the tested series nih.govnih.gov
Dimethylglyoxal bis(guanylhydrazone) Yeast and mouse liver SAMDC Strong inhibitor nih.govnih.gov
Di-N"-methyl derivative of MGBG Yeast and mouse liver SAMDC Strong inhibitor nih.govnih.gov
Conformationally constrained MGBG analogs Rat liver SAMDC Up to 100 times more potent than MGBG researchgate.netwikipedia.org

Investigations into Other Enzyme Targets of Guanylhydrazones

Beyond their well-documented effects on SAMDC, guanylhydrazone structures have been investigated for their inhibitory potential against other enzyme targets.

One such target is diamine oxidase , an enzyme involved in the degradation of polyamines. Several congeners of methylglyoxal bis(guanylhydrazone) have been shown to inhibit intestinal diamine oxidase activity in vitro. nih.govnih.gov This dual inhibition of both polyamine synthesis (via SAMDC) and degradation (via diamine oxidase) by the same class of compounds highlights their significant impact on polyamine homeostasis.

More recently, research has explored the role of guanylhydrazones as inhibitors of acetylcholinesterase (AChE) , an enzyme critical for the breakdown of the neurotransmitter acetylcholine. A number of guanylhydrazone derivatives have been synthesized and evaluated as potential AChE inhibitors, with some showing promising activity. rsc.orglibretexts.orgkhanacademy.org For example, the guanylhydrazone derived from 2,4-dinitrobenzaldehyde was found to be an effective AChE inhibitor, with activity comparable to the reference compound tacrine. libretexts.org

Furthermore, some hydrazone derivatives have been identified as inhibitors of monoamine oxidase (MAO) enzymes. mdpi.com These findings suggest that the guanylhydrazone scaffold is a versatile pharmacophore capable of interacting with a range of enzyme active sites, expanding the scope of their potential biochemical effects.

This compound in Metabolic Pathway Crosstalk

Pyruvic acid is a central hub in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. wikipedia.orgnih.gov The introduction of a guanylhydrazone moiety to this key metabolite has the potential to significantly influence these interconnected pathways.

Influence on Glycolytic Intermediates

Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. nih.gov In anaerobic conditions, pyruvate is typically converted to lactate (B86563) to regenerate NAD+ for sustained glycolytic flux. khanacademy.orgmetwarebio.com While direct studies on the effect of this compound on specific glycolytic intermediates are limited, the structural relationship to pyruvate suggests potential interactions. Compounds that interfere with pyruvate metabolism can lead to alterations in the levels of upstream glycolytic intermediates and the product lactate. For instance, inhibition of the pyruvate dehydrogenase complex, which converts pyruvate to acetyl-CoA, can lead to a decrease in glycolysis and glucose uptake. nih.gov

Connections to Tricarboxylic Acid Cycle Dynamics

The tricarboxylic acid (TCA) cycle is the primary metabolic pathway for the oxidation of acetyl-CoA, derived from pyruvate, to generate energy in the form of ATP and reducing equivalents (NADH and FADH2). wikipedia.orgnih.gov The entry of pyruvate into the TCA cycle is a critical regulatory point in cellular energy metabolism. mdpi.com

Key enzymes in the TCA cycle, such as citrate synthase and succinate dehydrogenase , are essential for its proper functioning. wikipedia.orgwikipedia.org Citrate synthase catalyzes the initial step of the cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate. wikipedia.org Succinate dehydrogenase is unique as it participates in both the TCA cycle and the electron transport chain. wikipedia.org While direct evidence of this compound's effect on these enzymes is not available, the inhibition of succinate dehydrogenase by other compounds is known to disrupt the TCA cycle. nih.govnih.govmdpi.com Given that guanylhydrazones can inhibit various enzymes, it is plausible that this compound could influence TCA cycle dynamics by interacting with one or more of its enzymatic components. A disruption in the TCA cycle would have significant repercussions for cellular energy production and the availability of biosynthetic precursors. researchgate.net

Table 2: Potential Metabolic Intersections of this compound

Metabolic Pathway Key Intermediate/Enzyme Potential Influence of this compound
Glycolysis Pyruvate, Lactate Alteration of pyruvate flux, potentially affecting lactate production.
Tricarboxylic Acid (TCA) Cycle Acetyl-CoA, Citrate, Succinate Possible modulation of TCA cycle entry and enzymatic activities.
Gluconeogenesis Oxaloacetate Potential to influence the synthesis of glucose from non-carbohydrate precursors.

Interaction with Intracellular Macromolecules

The interactions of small molecules with intracellular macromolecules such as proteins and nucleic acids are fundamental to their biological effects. Some guanylhydrazone derivatives have been shown to interact directly with these macromolecules.

Research has demonstrated that certain bis-guanylhydrazone compounds can bind to DNA. nih.gov In vitro DNA interaction studies, circular dichroism, and molecular docking analyses have revealed the ability of these compounds to associate with fungal DNA. nih.gov The proposed mode of interaction for some aryl guanylhydrazones involves groove binding, driven by hydrogen bonds and van der Waals forces. researchgate.net This interaction with the genetic material can lead to downstream cellular consequences.

In addition to nucleic acids, proteins are key targets for guanylhydrazone compounds. As discussed in the context of enzyme inhibition, the binding of guanylhydrazones to the active sites of enzymes like SAMDC and acetylcholinesterase is a prime example of protein-ligand interaction. wikipedia.orgrsc.org The binding of a drug to plasma proteins, such as albumin and α1-acid glycoprotein (AAG), can also significantly affect its pharmacokinetic properties. nih.gov While specific studies on the binding of this compound to intracellular proteins beyond its enzymatic targets are not extensively documented, the chemical nature of the guanylhydrazone moiety suggests the potential for such interactions.

Table 3: Mentioned Compound Names

Compound Name
This compound
S-Adenosyl-L-methionine
Methylglyoxal bis(guanylhydrazone) (MGBG)
Putrescine
Spermidine
Spermine
Ethylglyoxal bis(guanylhydrazone)
Dimethylglyoxal bis(guanylhydrazone)
Acetylcholine
Tacrine
2,4-dinitrobenzaldehyde
Glucose
Pyruvate
Lactate
Acetyl-CoA
Citrate
Oxaloacetate
Succinate
Albumin

DNA Interaction Modalities and Damage Induction

No studies were found that describe the modalities through which this compound may interact with DNA or its potential to induce DNA damage. Research on pyruvic acid itself has explored its role in mitigating DNA damage under certain conditions, but this cannot be attributed to the guanylhydrazone derivative without specific experimental evidence.

Modulation of Mitochondrial Bioenergetics

There is a complete absence of research on how this compound might modulate mitochondrial functions.

Effects on Mitochondrial Transmembrane Potential

No data is available regarding the effect of this compound on the mitochondrial transmembrane potential. While pyruvic acid is known to be a key substrate in mitochondrial respiration and can influence membrane potential, the effects of its guanylhydrazone derivative have not been reported.

Impact on Reactive Oxygen Species Generation

The impact of this compound on the generation of reactive oxygen species (ROS) in mitochondria is an unstudied area. The antioxidant properties of pyruvic acid are well-documented, but it is unknown if the addition of a guanylhydrazone moiety alters this activity.

Mechanisms of Mitochondrial Permeability Transition Prevention

There is no available research on the potential mechanisms by which this compound might prevent the mitochondrial permeability transition.

Structure Activity Relationship Sar and Conformational Dynamics of Pyruvic Acid Guanylhydrazone Analogs

Elucidation of Structural Requirements for Biological Function

The biological function of pyruvic acid guanylhydrazone and its analogs is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies on related guanylhydrazone and aminoguanidine (B1677879) compounds reveal critical chemical features necessary for their activity. Modifications to various parts of the molecule, including the guanylhydrazone moiety, the parent molecular scaffold, and peripheral substituents, can dramatically alter biological efficacy.

Research into a series of guanylhydrazone derivatives has shown that the presence of a polarized alpha,beta-unsaturated system combined with a basic guanidino group is a key determinant for high activity in certain biological systems, such as the inhibition of Na+,K(+)-ATPase. nih.gov For instance, a vinylogous guanylhydrazone analog demonstrated significantly higher inhibitory and inotropic activity, comparable to established compounds like digitoxigenin (B1670572) and digoxin. nih.gov The absence of this polarized system leads to a weaker interaction with the target receptor and, consequently, a loss of potency. nih.gov

Further SAR studies on aminoguanidine analogs containing an acylhydrazone moiety have provided specific insights into the role of substituents. The nature of the substituent group can modulate the antimicrobial potency of the compound. For example, derivatives featuring a tertiary butyl group or a phenyl group have been shown to exhibit potent inhibitory activity against various bacterial strains, whereas analogs with a methoxy (B1213986) group display weaker activity. nih.gov This suggests that the size, lipophilicity, and electronic properties of the substituents are crucial for effective biological function.

In other analog series, such as hydrazide-hydrazones, a slim molecular framework has been identified as pivotal for the stabilization of the molecule within the target's substrate-binding pocket. mdpi.com The introduction of bulky substituents can alter the binding mode, sometimes shifting the mechanism from competitive to non-competitive or uncompetitive inhibition. mdpi.com Studies on guanabenz, another guanylhydrazone derivative, have also demonstrated that modifications to the guanidine (B92328) group itself can be performed to separate desired therapeutic effects from unwanted side activities, leading to the development of more selective drug candidates. nih.gov

Table 1: SAR Findings for Guanylhydrazone Analogs
Analog ClassStructural Feature/ModificationImpact on Biological ActivitySource
17β-Guanylhydrazone DerivativesPresence of a polarized α,β-unsaturated systemEssential for high potency; leads to strong receptor interaction. nih.gov
Acylhydrazone AminoguanidinesSubstitution with a tertiary butyl groupPotent inhibitory activity against multiple bacterial strains. nih.gov
Acylhydrazone AminoguanidinesSubstitution with a phenyl groupGood activity against several bacterial strains. nih.gov
Acylhydrazone AminoguanidinesSubstitution with a methoxy groupWeaker activity compared to other substitutions. nih.gov
Hydrazide-HydrazonesSlim molecular framework (e.g., salicylic (B10762653) aldehyde)Pivotal for stabilization in the substrate docking site. mdpi.com
Guanabenz AnalogsModification of the guanidine groupCan separate distinct biological activities (e.g., retain antiprion activity while losing α2-adrenergic agonism). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not extensively documented, studies on structurally related analogs, such as α-keto acid derivatives and aminoguanidines, provide a framework for understanding the key molecular descriptors that govern their function. These models are crucial for predicting the activity of new compounds and guiding rational drug design.

A QSAR study conducted on peptide α-ketoamide and α-ketohydroxamate derivatives, which share the α-keto acid motif with pyruvic acid, identified three critical descriptors for inhibitory activity: LogP (a measure of hydrophobicity), Heat of Formation (related to molecular stability), and HOMO (Highest Occupied Molecular Orbital energy, related to electron-donating ability). nih.gov The resulting model demonstrated strong statistical significance and predictive power. nih.gov The model suggests that increased hydrophobicity is needed for cellular permeability, while a higher heat of formation and lower HOMO energy favor better target binding. nih.gov

Similarly, a QSAR analysis of N-hydroxy-N'-aminoguanidine analogs developed a pharmacophore model with high predictive accuracy for anticancer activity. nih.gov In another study on iminoguanidine derivatives, a QSAR model was built using descriptors calculated via Density Functional Theory (DFT). researchgate.net This model highlighted the importance of specific autocorrelation descriptors related to van der Waals volumes and atomic charges, indicating that both steric and electronic properties are key drivers of activity. integrityresjournals.org Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on aminoguanidine derivatives have further refined this understanding by mapping the steric, electrostatic, and hydrophobic fields around the molecules, providing a visual guide for where structural modifications would be most beneficial. researchgate.net

Table 2: Statistical Validation of QSAR Models for Analog Compounds
Analog ClassQSAR Model TypeKey Statistical ParametersSource
Peptide α-ketoamidesMultiple Linear Regression (MLR)r² = 0.877, q² = 0.937 nih.gov
N-hydroxy-N'-aminoguanidinesPharmacophore Modelr²_pred = 0.858, r²_m = 0.725 nih.gov
Iminoguanidine DerivativesDFT-MLRR² = 0.6569, Q² = 0.5493, R²_pred = 0.7123 researchgate.net
5-Tetrahydroquinolinylidine AminoguanidinesCoMFA (3D-QSAR)q² = 0.673, r² = 0.988, r²_pred = 0.772 researchgate.net
5-Tetrahydroquinolinylidine AminoguanidinesCoMSIA (3D-QSAR)q² = 0.636, r² = 0.986, r²_pred = 0.701 researchgate.net

Computational Chemistry Approaches in Conformational Analysis (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational dynamics of molecules like this compound. By modeling the molecule at the quantum mechanical level, DFT can predict stable three-dimensional structures (conformers), the energy barriers for converting between them (transition states), and various spectroscopic properties.

Studies on the parent molecule, pyruvic acid, have successfully used a hybrid coupled-cluster/density functional theory (CC/DFT) protocol to characterize its conformational landscape. nih.gov These high-level calculations have identified three low-energy conformers, denoted Tc-PA, Tt-PA, and Ct-PA, and have precisely determined their geometries with an accuracy of 0.001 Å for bond lengths and 0.1 degrees for angles. nih.gov The relative energies of these conformers and the transition states that connect them have been calculated, providing a detailed map of the potential energy surface. nih.gov

The application of DFT, often using double-hybrid functionals like B2PLYP in conjunction with basis sets such as aug-cc-pVTZ, has proven reliable for these analyses. nih.gov This methodology can be extended to this compound to understand how the addition of the bulky and flexible guanylhydrazone group influences the conformational preferences of the pyruvic acid backbone. Such calculations would elucidate the possible spatial arrangements of the molecule, identifying the most stable conformers that are likely to be biologically active. DFT calculations are also used to compute molecular descriptors, such as atomic charges and orbital energies, which serve as inputs for the development of robust QSAR models. researchgate.netintegrityresjournals.org The theoretical geometric parameters derived from DFT can be directly compared with experimental data, such as X-ray crystallography, to validate the computational model. nih.gov

Table 3: Calculated Relative Energies of Pyruvic Acid (PA) Conformers using CC/DFT
Conformer / Transition StateDescriptionRelative Energy (kJ mol⁻¹)Source
Tc-PAMost stable conformer0.00 nih.gov
Tt-PASecond most stable conformer5.48 nih.gov
Ct-PALeast stable conformer15.20 nih.gov
TS(c-t)Transition state between Tc and Tt18.06 nih.gov
TS(T-C)Transition state between Tt and Ct22.18 nih.gov

Preclinical Research and Therapeutic Potential of Pyruvic Acid Guanylhydrazone in Disease Models

Antineoplastic and Antiproliferative Efficacy in Cancer Biology Research

Guanylhydrazones, a class of compounds to which pyruvic acid guanylhydrazone belongs, have demonstrated significant antitumor activity in various preclinical cancer models. nih.gov The antiproliferative effects of these compounds are a subject of extensive research, with studies aiming to elucidate their mechanisms of action and potential as lead compounds for novel anticancer agents. The investigation into guanylhydrazone derivatives has revealed cytotoxic effects against a range of human tumor cell lines, including colon carcinoma, melanoma, and glioblastoma. nih.gov For instance, certain synthetic guanylhydrazones have exhibited strong cytotoxic activity with IC50 values below 10 μmol L⁻¹ against multiple tumor cell lines. nih.gov The core of their anticancer potential appears to lie in their ability to interfere with fundamental cellular processes required for cancer cell growth and survival.

Cytotoxic Activity of Selected Guanylhydrazone Derivatives

IC50 values (μmol L⁻¹) of four potent guanylhydrazone compounds against various human tumor cell lines after 72 hours of exposure.

CompoundHCT-8 (Colon Carcinoma)MDA-MB-435 (Melanoma)SF-295 (Glioblastoma)HL-60 (Leukemia)
Compound 7< 10< 10< 10< 10
Compound 11< 10< 10< 10< 10
Compound 16< 10< 10< 10< 10
Compound 17< 10< 10< 10< 10

Data derived from in vitro studies evaluating the cytotoxic effect of a series of synthetic guanylhydrazones. nih.gov

A key mechanism behind the antiproliferative effects of compounds related to this compound is the induction of cell cycle arrest. Exogenous pyruvate (B1213749) has been shown to inhibit the proliferation of various cancer cell types, an effect attributed to its function as a signaling molecule that represses histone gene expression. nih.gov This repression can lead to a less compact chromatin structure and widespread misregulation of gene expression. nih.gov Studies have demonstrated that pyruvate treatment can cause cell cycle arrest at the G1/S phase transition. nih.gov Similarly, other related hydrazone molecules, such as acylhydrazones, are known to target cell cycle progression. nih.gov The inhibition of enzymes crucial for cell cycle progression, like pyruvate kinase M2 (PKM2), which regulates the progression of the cell cycle, is another potential mechanism. mdpi.com By interfering with these critical checkpoints, these compounds can effectively halt the uncontrolled division that characterizes cancer cells. nih.gov

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Research into related compounds provides insight into the potential mechanisms for this compound. For example, certain pyrazolo[3,4-d]pyridazine derivatives induce apoptosis in lung cancer cells by disrupting the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov This disruption leads to the activation of the intrinsic mitochondria-dependent apoptotic pathway. nih.gov This process is often characterized by the activation of effector caspases, such as caspase-3, and significant overexpression of the tumor suppressor gene p53. nih.gov Studies on other complex molecules have shown that potent compounds can induce apoptosis through the release of mitochondrial cytochrome c, which in turn activates caspase-9 and caspase-3. mdpi.com This activation results in the cleavage of key cellular substrates like poly(ADP-ribose)polymerase (PARP), a hallmark of apoptosis. mdpi.com The ability to trigger these intrinsic or extrinsic apoptotic pathways is a crucial aspect of the therapeutic potential of such compounds in tumor models. mdpi.comnih.gov

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate (B86563) production, even in the presence of sufficient oxygen. wikipedia.orgnih.gov Pyruvate, a key component of this compound, sits (B43327) at the crossroads of cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. nih.gov In many cancer cells, the enzyme pyruvate dehydrogenase, which converts pyruvate to acetyl-CoA for entry into the TCA cycle, is inactivated. nih.govresearchgate.net This metabolic rewiring allows cancer cells to divert glucose metabolites into anabolic pathways to support rapid proliferation. nih.gov

The pyruvate kinase M2 isoform (PKM2) is a critical regulator of this metabolic shift and is highly expressed in many tumor cells. plos.orgoncotarget.com Targeting PKM2 is considered a promising therapeutic strategy. plos.org For instance, the compound Oleanolic acid has been found to suppress the Warburg effect by inducing a switch from the less active PKM2 to the more active PKM1 isoform, thereby increasing oxygen consumption and reducing lactate production. plos.org By virtue of its pyruvic acid component, this compound may influence this metabolic pathway, potentially reversing the Warburg effect and starving cancer cells of the building blocks needed for growth. The re-establishment of normal mitochondrial respiration by introducing metabolites like pyruvate can improve the effectiveness of chemotherapeutic agents in resistant cancer cells. nih.gov

Antimicrobial and Antiviral Activity Investigations

The therapeutic potential of guanylhydrazones extends to infectious diseases, with studies demonstrating both antimicrobial and antiviral properties. A number of synthesized guanylhydrazone derivatives have been assessed for their activity against various bacterial strains. researchgate.net While many compounds show poor to moderate activity, specific derivatives have displayed excellent antibacterial effects against strains like Pseudomonas aeruginosa, Staphylococcus aureus, and Micrococcus luteus. researchgate.net Other studies on related hydrazone structures have noted activity against bacteria such as B. cereus and even resistant strains like MRSA. mdpi.com The mechanism of action for some antimicrobial agents involves the inhibition of crucial bacterial enzymes, such as pyruvate kinase in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In the context of viral infections, research has shown that pyruvate can modulate the host's immune response. In studies involving influenza A virus infection of macrophages, the inclusion of sodium pyruvate in the culture medium was found to impair the production of inflammatory cytokines like IL-6, IL-1β, and TNF-α. nih.gov This effect was not due to the inhibition of viral replication but rather to an alteration of cellular metabolism, which diminished the production of mitochondrial reactive oxygen species (ROS) and subsequent immune signaling. nih.gov This suggests that this compound could have an immunomodulatory role in viral infections by affecting the host inflammatory response.

Antiparasitic Studies (e.g., Antifungal, Anti-Trypanosomal Activity)

Investigations into the antiparasitic capabilities of hydrazone-containing compounds have yielded promising results, particularly in the realms of antifungal and anti-trypanosomal activity.

Several studies have confirmed the antifungal properties of guanylhydrazones and related structures. researchgate.net Certain guanylhydrazone derivatives exhibit significant activity against fungal strains like Candida parapsilosis. researchgate.net Acylhydrazones, a related class of molecules, have shown potent antifungal activity against Sporothrix schenckii and Sporothrix brasiliensis, with MICs as low as 0.12 to 1 μg/ml. nih.gov In a murine model of sporotrichosis, these derivatives were more effective than itraconazole, a standard antifungal drug. nih.gov Furthermore, other hydrazine-based compounds have demonstrated rapid fungicidal activity against Candida albicans, including strains resistant to existing drugs like fluconazole. nih.gov

In the field of anti-trypanosomal research, metabolites containing a pyruvate structure have been shown to play a role in host-parasite interactions. The protozoan parasite Trypanosoma brucei, the agent of African trypanosomiasis, secretes aromatic keto acids, including indole-3-pyruvate. nih.gov This parasite-derived metabolite has been shown to possess immunomodulatory properties by inhibiting the production of prostaglandins (B1171923) in host macrophages, which may be a survival strategy for the parasite. nih.gov Additionally, these secreted ketoacids can suppress pro-inflammatory responses in glial cells and macrophages, potentially through the induction of the Nrf2/HO-1 pathway. researchgate.net This suggests that compounds like this compound could interfere with these parasitic evasion mechanisms.

In Vitro Antifungal Activity of Acylhydrazone Derivatives

Minimum Inhibitory Concentrations (MICs) of selected acylhydrazone derivatives against pathogenic Sporothrix species.

CompoundOrganismMIC Range (μg/ml)
D13Sporothrix brasiliensis0.25 - 1
SB-AF-1002Sporothrix brasiliensis0.25 - 1
D13Sporothrix schenckii0.12 - 0.5
SB-AF-1002Sporothrix schenckii0.12 - 0.5

Data from a study evaluating the efficacy of acylhydrazone derivatives against Sporothrix species. nih.gov

Neurobiological Implications and Neurodegenerative Disease Research

The pyruvate component of this compound suggests potential applications in neurobiology and the treatment of neurodegenerative diseases. Pyruvate has demonstrated significant neuroprotective effects in various animal models of neurological disorders, owing to its anti-oxidative, anti-inflammatory, and energy-metabolizing properties. nih.gov

In a rat model of Alzheimer's disease, systemic administration of sodium pyruvate was found to improve neuron survival and sustain cognitive function. nih.gov The beneficial effects were linked to the elimination of reactive oxygen species (ROS) accumulation, prevention of protein phosphatase 2A (PP2A) activation, and suppression of poly(adenosine diphosphate (B83284) [ADP] ribose) polymerase-1 (PARP-1) activity. nih.gov Similarly, in a mouse model of Parkinson's disease, pyruvate administration provided significant relief from neurodegeneration, dopamine (B1211576) depletion, and motor symptoms. nih.gov Traumatic brain injury (TBI) can increase susceptibility to neurodegenerative disorders, and studies have shown that pyruvate treatment can alter the expression of mitochondrial electron transport chain complexes and reduce nitrosyl stress in the injured brain. aginganddisease.org These findings highlight the therapeutic potential of pyruvate-containing compounds in mitigating neuronal damage and functional decline associated with a range of neurodegenerative conditions. nih.govaginganddisease.org

Cardiovascular System Research and Myocardial Function Studies

There is a lack of specific studies investigating the effects of this compound on the cardiovascular system and myocardial function. Preclinical research on related molecules, such as pyruvate, has shown various cardiovascular effects. For instance, intracoronary administration of pyruvate has been observed to improve both systolic and diastolic myocardial function in patients with congestive heart failure. nih.gov Studies have also explored the potential of pyruvate in protecting the myocardium from ischemia-reperfusion injury through its energy-yielding, antioxidant, and anti-inflammatory actions. nih.gov However, it is crucial to note that these findings pertain to pyruvic acid (pyruvate) itself and not the specific guanylhydrazone derivative. The unique chemical structure of this compound necessitates dedicated research to determine its specific pharmacological profile within the cardiovascular system. Without such studies, any potential impact on cardiac performance, blood pressure, or vascular function remains unknown.

Advanced Analytical Methodologies for Pyruvic Acid Guanylhydrazone and Derivatives

Spectrophotometric Methods for Quantification in Biological Matrices

Spectrophotometry offers a rapid and accessible method for quantifying compounds that absorb light or can be converted into a chromophoric derivative. For guanylhydrazones, this often involves the formation of colored complexes or exploiting their intrinsic ultraviolet (UV) absorption properties.

The quantification of guanylhydrazones can be achieved by reacting them with specific reagents to produce a colored product, which is then measured using a UV-Visible spectrophotometer. A relevant example is the use of 2-hydroxy-1-naphthaldehyde guanylhydrazone (NAG) as a reagent for the spectrophotometric determination of vanadium(V). ias.ac.in In this method, the guanylhydrazone forms a stable, colored complex with the metal ion, and the absorbance is measured at a specific wavelength. ias.ac.in The reaction between NAG and vanadium(V) results in a complex with a maximum absorbance at 405 nm. ias.ac.in This method demonstrates adherence to Beer's law over a concentration range of 0 to 8.7 parts per million (ppm) of vanadium, with a molar absorptivity of 7.7 x 10³ L mol⁻¹ cm⁻¹. ias.ac.in This principle, involving the formation of a colored complex, is a viable strategy for the quantification of pyruvic acid guanylhydrazone, provided a suitable complexing agent or reaction is identified.

Hydrazone derivatives, in general, can be quantified using colorimetric assays. For instance, methods for detecting hydrazine involve a reaction with p-dimethylaminobenzaldehyde to form a colored azine complex, which can be monitored visually or with a spectrophotometer. mdpi.com Similarly, phenylhydrazine can be determined by reacting it with p-nitrobenzaldehyde to form a colored phenylhydrazone, which is then measured spectrophotometrically at 427 nm. researchgate.netasianpubs.org

The intrinsic UV-Vis absorption of the hydrazone functional group itself can also be utilized. The electronic absorption spectra of hydrazones typically show a characteristic absorbance maximum due to π → π* transitions within the conjugated system. nih.gov Changes in the pH of the solution or complexation with metal ions can cause shifts in the absorption wavelength and intensity, a phenomenon that can be harnessed for quantification. nih.govresearchgate.net For direct quantification in biological matrices like plasma or urine, UV absorption spectroscopy can be employed, often as a detection method following a separation technique like HPLC. nih.gov

ParameterValueCompound/Method Reference
Wavelength (λmax)405 nmVanadium(V)-NAG Complex ias.ac.in
Molar Absorptivity (ε)7.7 x 10³ L mol⁻¹ cm⁻¹Vanadium(V)-NAG Complex ias.ac.in
Optimal Concentration Range1.3 - 6.0 ppmVanadium(V) using NAG ias.ac.in
Wavelength (λmax)427 nmPhenylhydrazone from Phenylhydrazine researchgate.netasianpubs.org
Detection Limit1.80 ng/mLPhenylhydrazine via Cloud Point Extraction asianpubs.org

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating this compound from complex biological matrices prior to quantification. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose due to its high resolution and sensitivity.

A specific HPLC method has been developed for the analysis of a series of aromatic guanylhydrazones, demonstrating the suitability of this technique for compounds of this class. nih.gov This method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. The system can reliably quantify analytes down to levels of 785 ng/mL in serum, showing a linear detector response up to 50 µg/mL. nih.gov Such a method would be directly applicable to the separation and quantification of this compound from plasma or serum samples. nih.gov

The separation of pyruvic acid itself is often accomplished by converting it into a hydrazone derivative to enhance its chromatographic retention and detectability. nih.gov For example, pyruvic acid can be converted to its 2,4-dinitrophenylhydrazone (DNPH) derivative, which is then separated using paper chromatography or HPLC. nih.gov In one method, the DNPH derivatives of various keto acids are extracted and separated on paper impregnated with a phosphate buffer, using n-butanol pre-treated with aqueous ammonia as the solvent. nih.gov

Modern HPLC methods for pyruvic acid derivatives often use reversed-phase columns with gradient elution. For instance, the separation of quinoxalones, derivatives of pyruvic and alpha-ketoglutaric acids, was achieved on a C18 column using a linear gradient of an aqueous ammonium acetate solution and methanol. nih.gov This approach enhances UV detectability and allows for quantification in urine samples. nih.gov

TechniqueColumnMobile PhaseApplication
HPLCOctadecyl or Diisopropyloctyl reversed-phaseAcetonitrile gradient in water with heptane sulfonate, tetramethylammonium chloride, and phosphoric acidQuantification of aromatic guanylhydrazones in serum nih.gov
HPLCReversed-phase (10 µm particles)Linear gradient of aqueous ammonium acetate and methanolSeparation of pyruvic acid (as quinoxalone derivative) in urine nih.gov
Paper ChromatographyPaper impregnated with phosphate buffer (pH 7.4)n-butanol pre-treated with 3% aqueous ammoniaSeparation of pyruvic acid (as DNPH derivative) from tissue cultures nih.gov

Advanced Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, UV-Vis, Infrared)

The definitive structural confirmation of this compound relies on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure.

¹H NMR spectra would provide information on the number and connectivity of protons in the molecule. Key signals would include those for the methyl (CH₃) group of the pyruvic acid moiety, the N-H protons of the guanyl and hydrazone groups, and any protons on the guanyl carbon. The chemical shifts and coupling patterns of these protons confirm the covalent structure. nih.gov

¹³C NMR spectra would identify all unique carbon atoms, including the carboxyl carbon, the imine carbon (C=N), the methyl carbon, and the carbon of the guanidinium (B1211019) group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be characterized by strong absorption bands corresponding to π → π* transitions within the conjugated C=N-N=C system. nih.gov The position of the maximum absorbance (λmax) is sensitive to the solvent polarity and pH. nih.gov For example, the UV spectrum of pyruvic acid in an aqueous environment shows a main peak at around 320 nm. nih.gov The formation of the guanylhydrazone derivative would be expected to shift this absorption band.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands for:

O-H stretching of the carboxylic acid group.

C=O stretching of the carboxylic acid.

C=N stretching of the imine and guanidine (B92328) functionalities.

N-H stretching and bending vibrations from the amino and imino groups of the guanylhydrazone moiety.

These spectroscopic techniques, when used in combination, provide a comprehensive and unambiguous characterization of the molecular structure of this compound. nih.gov

TechniqueInformation ObtainedExpected Features for this compound
¹H NMR Proton environment and connectivitySignals for CH₃, N-H (hydrazone), and N-H (guanidyl) protons.
¹³C NMR Unique carbon environmentsResonances for carboxyl (COOH), imine (C=N), methyl (CH₃), and guanidyl carbons.
UV-Vis Electronic transitions, conjugationAbsorption maxima (λmax) due to π → π* transitions in the conjugated hydrazone system.
IR Functional groupsCharacteristic stretching and bending vibrations for O-H, C=O, C=N, and N-H groups.

Mass Spectrometry for Structural Elucidation and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique crucial for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the compound and its metabolites in complex biological samples. nih.gov

Structural Elucidation: High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the parent ion into smaller, characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, fragmentation would likely occur at the C-C bond adjacent to the carbonyl group and across the C-N and N-N bonds of the hydrazone linkage, providing definitive structural confirmation. nih.gov The use of multiple fragmentation steps (MSⁿ) in an ion trap analyzer can provide even more detailed structural information. nih.gov

Metabolite Profiling: LC-MS is widely used for metabolite profiling, enabling the detection of downstream products of this compound in biological systems. nih.gov The high sensitivity of modern mass spectrometers allows for the detection of low-abundance metabolites. nih.gov To enhance sensitivity and chromatographic performance for polar compounds like pyruvic acid, derivatization is often employed. For example, derivatization with 3-nitrophenylhydrazine (3-NPH) forms hydrazones that exhibit improved ionization efficiency and chromatographic separation. nih.gov This strategy allows for detection limits as low as 800 pM for pyruvic acid. nih.gov This derivatization approach, forming a hydrazone to improve analysis, is the very basis of this compound's structure, suggesting it may have favorable analytical properties for MS analysis.

The combination of retention time from the LC and the mass spectral data (parent ion mass and fragmentation pattern) allows for the confident identification and quantification of the parent compound and its metabolites in a single experiment. nih.gov

Future Directions and Emerging Research Avenues for Pyruvic Acid Guanylhydrazone

Rational Design and Synthesis of Novel Guanylhydrazone Scaffolds

The development of novel therapeutic agents often begins with the strategic modification of existing bioactive molecules. For pyruvic acid guanylhydrazone, the rational design and synthesis of new scaffolds are crucial for enhancing its therapeutic potential and exploring new biological activities.

Future synthetic strategies will likely focus on modifying both the pyruvic acid and the guanylhydrazone moieties. Key areas of exploration will include:

Alterations to the Pyruvic Acid Backbone: Introducing different substituents on the pyruvic acid portion can influence the molecule's lipophilicity, steric profile, and electronic properties. These modifications can be guided by computational modeling to predict their impact on target binding.

Bioisosteric Replacement: Replacing the carboxylic acid group of the pyruvic acid moiety with other acidic functional groups, such as tetrazoles or hydroxamic acids, could lead to compounds with improved pharmacokinetic properties.

Modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), are expected to play a significant role in the efficient production of these novel analogs. nih.gov MAOS offers several advantages over conventional heating methods, including shorter reaction times, higher yields, and often, a greener environmental profile.

Table 1: Potential Synthetic Modifications of this compound and Their Rationale

Modification SiteProposed ChangeRationale for Modification
Pyruvic Acid MoietyIntroduction of aromatic or heterocyclic ringsTo explore additional binding interactions with target proteins.
Guanylhydrazone MoietyN-substitution with alkyl or aryl groupsTo modulate lipophilicity and pharmacokinetic properties.
Carboxylic Acid GroupReplacement with bioisosteres (e.g., tetrazole)To improve metabolic stability and oral bioavailability.

The synthesis of these new derivatives will enable the construction of structure-activity relationship (SAR) models. These models are essential for identifying the structural features that are critical for the desired biological activity, thereby guiding the design of more potent and selective compounds.

Comprehensive Mechanistic Pathways Elucidation

A thorough understanding of a compound's mechanism of action is fundamental to its development as a therapeutic agent. For this compound, future research will need to move beyond preliminary activity screenings to a detailed elucidation of its molecular targets and signaling pathways.

Initial studies on related guanylhydrazone compounds have suggested various potential mechanisms, including enzyme inhibition and the induction of cell cycle arrest in cancer cells. nih.gov Future investigations into this compound will likely employ a combination of experimental and computational approaches:

Target Identification: Techniques such as affinity chromatography, proteomics, and thermal shift assays will be instrumental in identifying the direct protein targets of this compound within the cell.

Pathway Analysis: Once a target is identified, downstream signaling pathways affected by the compound's binding can be mapped using techniques like Western blotting, reporter gene assays, and transcriptomic analysis (e.g., RNA-seq).

Computational Docking and Molecular Dynamics: In silico methods will be crucial for visualizing the binding mode of this compound with its putative targets at an atomic level. These studies can provide insights into the key intermolecular interactions that govern binding affinity and specificity, which can, in turn, inform the rational design of new analogs.

A key area of focus will be to determine if this compound's activity is due to a single, specific target or if it interacts with multiple targets, a phenomenon known as polypharmacology.

Integration into Systems Biology Approaches for Network Analysis

The complexity of biological systems necessitates a holistic approach to understanding drug action. Systems biology, which integrates experimental data with computational modeling, offers a powerful framework for analyzing the effects of a compound on a global scale.

For this compound, integrating its known biological activities and identified targets into systems biology models will provide a more comprehensive understanding of its cellular effects. This can be achieved through:

Network Pharmacology: By constructing protein-protein interaction networks around the identified targets of this compound, researchers can predict its broader effects on cellular function. This approach can help to identify potential off-target effects and uncover novel therapeutic applications.

-Omics Data Integration: Integrating data from genomics, transcriptomics, proteomics, and metabolomics studies of cells treated with this compound will provide a multi-layered view of its impact. This data can be used to build predictive models of the compound's efficacy and to identify biomarkers that could be used to stratify patient populations in future clinical studies.

Pathway Perturbation Analysis: By analyzing how this compound perturbs various signaling and metabolic pathways, researchers can gain a deeper understanding of its mechanism of action and identify potential synergistic combinations with other drugs.

The application of systems biology approaches will be crucial for transitioning from a single-target view of drug action to a more comprehensive network-level understanding, ultimately facilitating the translation of this compound from a laboratory curiosity to a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing pyruvic acid guanylhydrazone, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols should include stoichiometric ratios of pyruvic acid and guanylhydrazine, reaction conditions (e.g., solvent, temperature, pH), and purification steps (e.g., crystallization or chromatography). To ensure reproducibility, document all parameters (e.g., reaction time, yield) and validate purity using techniques like NMR or HPLC. Refer to guidelines for experimental reproducibility, which emphasize detailed procedural descriptions and supplementary materials for replication .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use UV-Vis spectroscopy to detect hydrazone formation via absorbance peaks (~300–400 nm). Quantify pyruvic acid derivatives using dinitrophenylhydrazine (DNPH) reagent, as described in pyruvic acid analysis protocols . For structural confirmation, combine FT-IR (to identify hydrazone C=N bonds) and mass spectrometry (for molecular weight validation). Standardize extraction methods (e.g., solvent blending ratios) to minimize variability .

Q. What standardized protocols exist for assessing this compound’s stability in experimental settings?

  • Methodological Answer : Conduct stability studies under varying conditions (temperature, pH, light exposure). Use accelerated stability testing (e.g., 40°C/75% relative humidity) and monitor degradation via HPLC. Follow guidelines for reporting stability data, including kinetic analysis (e.g., Arrhenius plots) and validation against reference standards .

Advanced Research Questions

Q. How can researchers investigate the biochemical mechanisms of this compound in cellular models?

  • Methodological Answer : Design dose-response studies to evaluate cellular uptake and metabolic effects. Use fluorescent tagging for localization assays (e.g., confocal microscopy) and siRNA knockdowns to identify target pathways. Reference pharmacological models from studies on structurally similar hydrazones, such as hyperglycemic effect assessments in rats . Include controls for off-target effects (e.g., inactive analogs) and validate findings with orthogonal methods (e.g., Western blotting for protein expression).

Q. What strategies address contradictions in reported efficacy data for this compound across studies?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., differences in cell lines, animal models, or dosage regimes). Replicate conflicting experiments under standardized conditions, adhering to protocols for reagent preparation and statistical analysis (e.g., ANOVA with post-hoc Tukey tests) . Use sensitivity analyses to assess the impact of methodological variations (e.g., extraction techniques) on outcomes .

Q. How can experimental conditions be optimized to enhance this compound’s activity in pharmacological studies?

  • Methodological Answer : Employ factorial design experiments to test combinations of variables (e.g., pH, co-solvents, temperature). Use response surface methodology (RSM) to model optimal conditions. Reference studies on phenylhydrazones, where insulin and tolbutamide were used to counteract hyperglycemic effects, suggesting synergistic agent testing . Validate optimizations with in vivo models, ensuring adherence to ethical guidelines for animal studies .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against enzymes like lactate dehydrogenase or glutathione lyase, based on structural analogs (e.g., methylglyoxal bis(guanylhydrazone)) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Cross-reference results with cheminformatics databases (e.g., SciFinder) to contextualize findings .

Methodological Guidelines for Data Reporting

  • Reproducibility : Document experimental parameters exhaustively (e.g., reagent lot numbers, instrument calibration) and provide raw data in supplementary materials .
  • Statistical Rigor : Use ANOVA for multi-group comparisons and report effect sizes with confidence intervals. Avoid p-value misuse by adhering to predefined significance thresholds (e.g., α = 0.05) .
  • Ethical Compliance : For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) approval details and justify sample sizes using power analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.